molecular formula C20H23NO5 B2569473 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester CAS No. 887201-43-6

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester

Cat. No.: B2569473
CAS No.: 887201-43-6
M. Wt: 357.406
InChI Key: CJOVVVGWWPLTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
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Biological Activity

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on multidrug resistance in cancer therapy. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19NO4\text{C}_{16}\text{H}_{19}\text{N}\text{O}_4

This structure features a tetrahydroisoquinoline moiety linked to a benzoic acid derivative through a methoxy group.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their cytotoxic effects on K562 and K562/A02 cell lines using the MTT assay. Notably, certain derivatives demonstrated significant potency with IC50 values comparable to established chemotherapeutics like verapamil. For instance:

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

These results suggest that specific modifications to the tetrahydroisoquinoline structure can enhance anticancer activity and overcome multidrug resistance mechanisms in cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and interference with cellular signaling mechanisms. The ability to reverse multidrug resistance is particularly significant as it addresses a major challenge in cancer therapy.

Case Study 1: Cytotoxicity Evaluation

In a detailed evaluation of a series of tetrahydroisoquinoline derivatives, researchers synthesized various compounds and assessed their cytotoxicity against K562 cell lines. The findings highlighted that while many derivatives exhibited low cytotoxic activity, specific compounds showed promising results that warrant further investigation into their mechanisms and therapeutic potential .

Case Study 2: Pharmacokinetics and Efficacy

Another study explored the pharmacokinetic properties of related isoquinoline derivatives in animal models. The results indicated favorable absorption and distribution characteristics, suggesting potential for clinical application in treating conditions associated with cancer and other diseases influenced by cellular resistance mechanisms .

Properties

IUPAC Name

methyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-18-10-14-8-9-21-17(16(14)11-19(18)24-2)12-26-15-6-4-13(5-7-15)20(22)25-3/h4-7,10-11,17,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOVVVGWWPLTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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